molecular formula C22H20N4O4S B7833621 N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B7833621
M. Wt: 436.5 g/mol
InChI Key: ZTXKXYVTCCXUSI-UHFFFAOYSA-N
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Description

N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-(3-cyanophenyl)-1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-30-19-7-5-16(6-8-19)21-12-20(25-26(21)18-9-10-31(28,29)14-18)22(27)24-17-4-2-3-15(11-17)13-23/h2-8,11-12,18H,9-10,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXKXYVTCCXUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials usually include 3-cyanophenyl derivatives, thiolane derivatives, and methoxyphenyl derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining the starting materials under acidic or basic conditions to form the pyrazole ring.

    Cyclization Reactions: Formation of the thiolane ring through intramolecular cyclization.

    Amidation Reactions: Introduction of the carboxamide group through reactions with amines or amides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro or carbonyl groups to amines or alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-HYDROXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
  • N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, for example, may enhance its solubility and bioavailability compared to similar compounds.

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